![molecular formula C13H9NO3 B8724377 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be achieved through various methods. One common approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives . Another method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . For example, the compound can be oxidized to form quinones or reduced to form dihydro derivatives .
Applications De Recherche Scientifique
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its intended application .
Comparaison Avec Des Composés Similaires
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be compared with other isoquinoline derivatives such as tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . While these compounds share a similar core structure, they differ in their functional groups and biological activities . For instance, tetrahydroisoquinoline is known for its neurotoxic effects, whereas benzimidazo[2,1-a]isoquinoline has been studied for its anti-cancer properties .
Propriétés
Formule moléculaire |
C13H9NO3 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO3/c15-7-14-12(16)9-5-1-3-8-4-2-6-10(11(8)9)13(14)17/h1-6,15H,7H2 |
Clé InChI |
GCGGQWFLXONULJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)
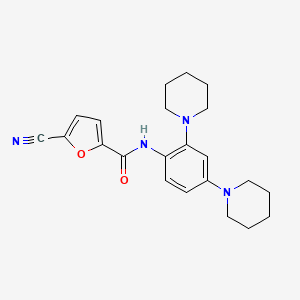
![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)

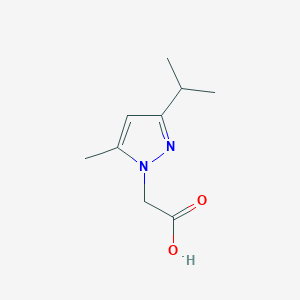


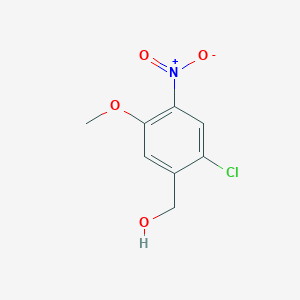
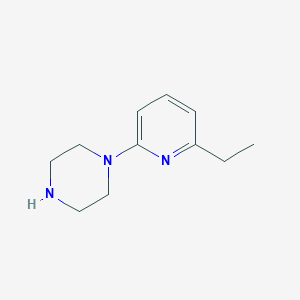
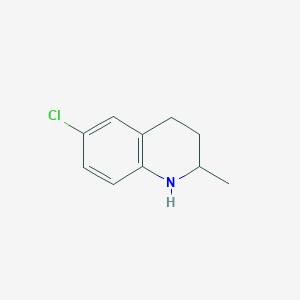
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)

